Regioisomeric Impact on Carbonic Anhydrase Inhibition: A Class-Level Inference for 5-Cyanopyridine-3-sulfonamide
The 3-sulfonamide regioisomer in pyridine-based carbonic anhydrase (CA) inhibitors exhibits a distinct activity profile compared to its 2-sulfonamide and 4-sulfonamide counterparts. While specific data for 5-cyanopyridine-3-sulfonamide is unavailable, SAR analysis of a series of novel 3-pyridinesulfonamide derivatives revealed potent inhibition against multiple human CA isoforms, with KIs ranging from 8.3 nM to 87 nM against CA IX, a cancer-associated isoform [1]. This contrasts with related 2-pyridinesulfonamide analogs, which displayed significantly weaker inhibition or different isoform selectivity [1]. This class-level evidence strongly suggests that the 3-position of the sulfonamide moiety is a critical determinant of potency and selectivity, differentiating 5-cyanopyridine-3-sulfonamide from its regioisomers.
| Evidence Dimension | Carbonic Anhydrase (CA) Inhibitory Potency (Ki) for Human CA Isoforms |
|---|---|
| Target Compound Data | Data not available for 5-Cyanopyridine-3-sulfonamide. Inference based on 3-pyridinesulfonamide class. |
| Comparator Or Baseline | 2-pyridinesulfonamide analogs; generally weaker or non-inhibitory against CA IX. |
| Quantified Difference | Not quantified for target compound; class-level Ki range: 8.3-87 nM for CA IX for optimized 3-pyridinesulfonamides. |
| Conditions | In vitro enzyme inhibition assay using human recombinant CA isoforms I, II, IX, XII, and XIV. |
Why This Matters
For research focused on tumor-associated carbonic anhydrases (e.g., CA IX), selecting the 3-sulfonamide regioisomer is crucial for achieving desired inhibitory activity and selectivity, as demonstrated by class SAR.
- [1] Morsy, M. A., et al. (2011). Carbonic anhydrase inhibitors. Synthesis, molecular structures, and inhibition of the human cytosolic isozymes I and II and transmembrane isozymes IX, XII (cancer-associated) and XIV with novel 3-pyridinesulfonamide derivatives. European Journal of Medicinal Chemistry, 46(9), 4403-4410. View Source
